Fmoc-D-His(Mtt)-OH

Description

Contextualization within Amino Acid Protecting Group Strategies

The synthesis of peptides requires a strategic approach to protect reactive functional groups on amino acids to prevent unwanted side reactions. jocpr.com The primary reactive sites on an amino acid are the α-amino group and the side chain. In the case of Fmoc-D-His(Mtt)-OH, two key protecting groups are employed:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amino group of the D-histidine. It is known for its base-lability, meaning it can be removed under basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). vulcanchem.comgoogle.com This allows for the sequential addition of the next amino acid in the peptide chain.

Mtt (4-methyltrityl) group: This group protects the imidazole (B134444) side chain of histidine. The Mtt group is highly sensitive to acid and can be removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). vulcanchem.comiris-biotech.de

This dual-protection scheme is fundamental to the controlled and efficient synthesis of peptides.

Significance of Orthogonal Protection in Peptide Chemistry

The use of Fmoc and Mtt groups on the same amino acid derivative is a prime example of an orthogonal protection strategy. vulcanchem.comfiveable.me Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under different chemical conditions without affecting the others. fiveable.me This allows for the selective deprotection of specific functional groups at various stages of the synthesis. jocpr.comfiveable.me

The orthogonality of the Fmoc and Mtt groups is crucial. The base-labile Fmoc group can be removed to elongate the peptide chain without disturbing the acid-labile Mtt group on the histidine side chain. vulcanchem.com Conversely, the Mtt group can be selectively cleaved to allow for modifications to the histidine side chain, such as the attachment of other molecules or the formation of cyclic peptides, while the rest of the peptide and its other protecting groups remain intact. iris-biotech.depeptide.com This level of control is essential for the synthesis of complex peptides with specialized structures and functions. researchgate.netmdpi.com

Role of this compound as a Chiral Building Block in Advanced Molecular Assembly

This compound is a chiral molecule, meaning it exists in a specific three-dimensional form that is a non-superimposable mirror image of its L-counterpart (Fmoc-L-His(Mtt)-OH). The "D" in its name refers to this specific stereochemistry. The use of D-amino acids, like D-histidine, is a key strategy in medicinal chemistry to create peptides with enhanced stability against enzymatic degradation in the body. Peptides constructed with D-amino acids are often less susceptible to proteases, leading to a longer biological half-life.

As a chiral building block, this compound allows for the precise construction of peptides with defined stereochemistry. This is critical for creating peptides that can interact with specific biological targets, such as receptors or enzymes, which are themselves chiral. The ability to incorporate D-histidine into a peptide sequence using this protected building block opens up possibilities for designing novel therapeutic peptides and other advanced molecular structures. mdpi.com

Compound Properties and Data

| Property | Value |

| Chemical Formula | C₄₁H₃₅N₃O₄ iris-biotech.descbt.com |

| Molecular Weight | 633.73 g/mol iris-biotech.de |

| CAS Number | 200926-19-8 iris-biotech.de |

| Appearance | White to off-white solid vulcanchem.com |

| Storage Temperature | 2-8°C iris-biotech.de |

Protecting Group Deprotection Conditions

| Protecting Group | Reagent | Conditions |

| Fmoc | Piperidine | 20% in DMF vulcanchem.com |

| Mtt | Trifluoroacetic Acid (TFA) | 1-2% in DCM vulcanchem.com |

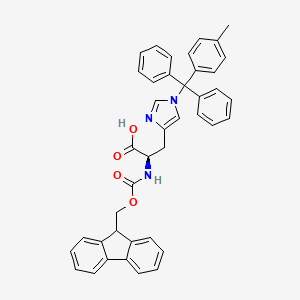

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCIIYDYLYWEU-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679795 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200926-19-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc D His Mtt Oh

Precursor Synthesis and Derivatization

The synthesis of Fmoc-D-His(Mtt)-OH commences with the precursor, D-histidine. The initial step in the synthetic pathway involves the protection of the α-amino and carboxylic acid functionalities to prevent unwanted side reactions during the introduction of the side-chain protecting group. A common strategy is the esterification of the carboxylic acid group, for instance, by reacting D-histidine with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst such as thionyl chloride to yield the corresponding D-histidine ester hydrochloride salt. google.com

Alternatively, the α-amino group can be protected first. One method involves copper(II) complexation, where copper sulfate (B86663) pentahydrate reacts with the α-amino and α-carboxylate groups, leaving the imidazole (B134444) side chain available for derivatization. researchgate.net This temporary protection must be orthogonal to the subsequently introduced Mtt and Fmoc groups.

Introduction of the Methyltrityl (Mtt) Protecting Group on the Imidazole Nitrogen

The 4-methyltrityl (Mtt) group is an acid-labile protecting group used for the imidazole side chain of histidine. peptide.com Its introduction is a critical step, ensuring the imidazole nitrogen is shielded from reacting during subsequent peptide coupling steps. The Mtt group is generally installed on the τ-nitrogen of the imidazole ring.

The typical procedure involves reacting the D-histidine precursor (with its α-amino and carboxyl groups appropriately protected) with 4-methyltrityl chloride (Mtt-Cl) in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). google.com The reaction mixture is stirred until completion, followed by workup and purification to isolate the N(im)-Mtt-D-histidine derivative. The choice of solvent and base is crucial for achieving high yields and minimizing side products.

Table 1: Reaction Parameters for Mtt Group Introduction

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | 4-methyltrityl chloride (Mtt-Cl) | Source of the Mtt protecting group |

| Substrate | Protected D-histidine | Precursor for the reaction |

| Base | DIPEA or TEA | To neutralize the HCl byproduct |

| Solvent | DCM or DMF (anhydrous) | Provides a non-reactive medium |

| Temperature | Room Temperature | For controlled reaction kinetics |

Incorporation of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group on the Alpha-Amino Moiety

Following the protection of the imidazole side chain, the α-amino group of the D-histidine derivative is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is standard in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com

The incorporation of the Fmoc group is typically achieved by reacting the N(im)-Mtt-D-histidine derivative with an Fmoc-donating reagent. Common reagents for this step include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). google.comnih.gov The reaction is carried out in the presence of a base, such as sodium bicarbonate or DIPEA, in a solvent system like a mixture of dioxane and water or DCM. google.comnih.gov After the reaction, the final product, this compound, is purified, often through crystallization or chromatography, to achieve the high purity required for peptide synthesis.

Optimization of Reaction Conditions for Stereochemical Integrity

Histidine residues are notoriously susceptible to racemization (epimerization) during peptide synthesis, particularly during the activation step of coupling reactions. nih.gov The imidazole ring can act as an internal base, promoting the formation of an enolate intermediate, which leads to a loss of stereochemical purity. nih.gov The use of a bulky, electron-donating protecting group on the imidazole nitrogen, such as Mtt, helps to mitigate this issue.

However, further optimization is critical to preserve the chiral integrity of the D-histidine stereocenter. Key factors to control include:

Coupling Reagents: The choice of coupling reagents significantly impacts racemization levels. Using combinations like N,N'-diisopropylcarbodiimide (DIC) with additives such as OxymaPure can reduce epimerization compared to other reagents.

Pre-activation Time: Minimizing the pre-activation time of the carboxylic acid is crucial. Studies on the related Fmoc-His(Trt)-OH have shown that racemization increases with longer pre-activation times. nih.gov

Temperature: Performing coupling reactions at lower temperatures (e.g., 0–4°C) can help minimize the rate of epimerization. However, some modern, rapid synthesis protocols utilize microwave heating, where careful selection of protecting groups is essential. For instance, Fmoc-His(Boc)-OH shows significantly less racemization at high temperatures compared to trityl-protected derivatives. nih.gov

Table 2: Comparison of Racemization in Histidine Derivatives

| Histidine Derivative | Activation/Coupling Conditions | Racemization Level |

|---|---|---|

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% nih.gov |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% nih.gov |

| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% nih.gov |

This data, from related histidine derivatives, illustrates the critical impact of protecting groups and conditions on stereochemical integrity.

Scale-Up Considerations for Laboratory and Industrial Research

Transitioning the synthesis of this compound from a laboratory scale to larger industrial production presents several challenges that must be addressed to ensure efficiency, cost-effectiveness, and product quality.

Process Automation: For industrial-scale production, automated synthesizers are often employed to ensure precise control over reaction parameters, which is critical for maintaining high yields and purity.

Cost of Reagents: The starting materials and reagents, particularly Mtt-Cl and Fmoc-OSu, can be expensive. Optimizing reaction stoichiometry and recycling solvents are important strategies to manage costs.

Purification: Purification is a significant bottleneck in large-scale synthesis. Developing robust and scalable crystallization or chromatographic methods is essential to consistently achieve the high purity (>99%) required for pharmaceutical applications.

Sustainability and Atom Economy: The use of protecting groups inherently lowers the atom economy of a synthesis. rsc.org Research into "minimal-protection" strategies is ongoing, although for racemization-prone residues like histidine, side-chain protection is often unavoidable. rsc.orgresearchgate.net Green chemistry principles, such as using less toxic solvents, are also a growing consideration in industrial processes. rsc.org

Quality Control: Stringent quality control measures, including HPLC and mass spectrometry, are necessary at each step to monitor for impurities, such as diastereomers (from racemization) or by-products from side reactions.

Application in Solid Phase Peptide Synthesis Spps

Integration of Fmoc-D-His(Mtt)-OH into Fmoc-Based SPPS Protocols

The successful integration of this compound into SPPS protocols hinges on several key factors, including the choice of coupling reagents, solvent systems, resin compatibility, and diligent monitoring of the reaction progress.

Coupling Reagent Selection and Reaction Kinetics

The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency and minimizing side reactions, particularly racemization, during the incorporation of this compound. A variety of phosphonium (B103445) and aminium/uronium salt-based reagents are commonly employed in SPPS. chempep.com

Commonly used coupling reagents include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) : These are popular reagents that convert the Fmoc-amino acid into an active OBt ester in the presence of a base. chempep.combachem.com They are known for high coupling rates. bachem.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : This reagent is often used for difficult couplings to drive the reaction to completion. chempep.com

DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole) : This combination is a classic and effective method. chempep.combachem.com The use of DIC with additives like HOBt or OxymaPure is considered one of the best methods for minimizing racemization, especially for sensitive amino acids. bachem.com Acidic conditions, such as those provided by DIC/HOBt, are generally sufficient to maintain the stereochemistry of even trityl-protected histidine. nih.gov

DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) : This phosphonium reagent is noted for its remarkable resistance to racemization, making it a preferred choice for coupling racemization-prone derivatives like Fmoc-His(Trt)-OH. bachem.com

The reaction kinetics are influenced by the coupling reagent, the base used, and the temperature. While bases like DIPEA are routinely used, they can induce racemization. chempep.com The use of a weaker base, such as 2,4,6-collidine, can significantly reduce racemization compared to DIPEA. mesalabs.com Microwave heating can accelerate coupling but also increases the risk of racemization, especially with standard protecting groups. nih.gov

Table 1: Comparison of Common Coupling Reagents for Fmoc-His Derivatives

| Coupling Reagent | Class | Key Features | Reference |

|---|---|---|---|

| HBTU/TBTU | Aminium/Uronium Salt | High coupling rates, popular for both solid-phase and solution-phase synthesis. | chempep.combachem.com |

| HATU | Aminium/Uronium Salt | Potent reagent, effective for driving difficult couplings to completion. | chempep.com |

| DIC/HOBt | Carbodiimide (B86325)/Additive | Classic method, base-free conditions help minimize racemization. | chempep.combachem.com |

| DEPBT | Phosphonium Salt | Exhibits remarkable resistance to racemization, ideal for sensitive residues. | bachem.com |

Solvent System Optimization (e.g., DMF, NMP, Green Solvents)

The choice of solvent in SPPS is crucial as it affects resin swelling, reagent solubility, and reaction rates. chempep.com Traditionally, N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the solvents of choice due to their excellent solvating properties. acs.orgtandfonline.comrsc.org However, due to their hazardous nature, there is a significant push towards greener alternatives. acs.orgtandfonline.comrsc.orgrsc.org

Conventional Solvents : DMF and NMP are widely used for their ability to swell the resin effectively and dissolve most reagents. acs.orgtandfonline.comrsc.orgnih.gov Dichloromethane (B109758) (DCM) is also used, sometimes in mixtures with DMF. chempep.comacs.org

Green Solvents : Research has identified several more environmentally benign solvents as potential replacements for DMF and NMP. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and N-butylpyrrolidinone (NBP). nih.govacs.org Binary mixtures, such as DMSO combined with DOL, 2-Me-THF, or EtOAc, have shown promise for both Fmoc-removal and coupling reactions. rsc.org The solubility of Fmoc-amino acids, including derivatives like this compound, is a critical factor when considering these alternative solvents. acs.orgnih.gov Studies have shown that many Fmoc derivatives have good solubility in solvents like 2-MeTHF. acs.org

The optimization of the solvent system is essential for ensuring efficient synthesis while adhering to greener chemistry principles.

Resin Compatibility and Loading Efficiency

Resin Types : Polystyrene (PS) resins, often cross-linked with divinylbenzene, are the most common. csic.es Resins like Rink amide are used for synthesizing peptide amides. nih.gov The loading capacity of commercial resins typically ranges from 0.3 to 2.5 mmol of reactive groups per gram of support. csic.es

Loading Efficiency : The first amino acid is anchored to the resin, and the efficiency of this step is crucial. High loading can be achieved by coupling pre-formed handles (linker plus Fmoc-amino acid) to the resin. bachem.com The swelling of the peptide-resin, which is influenced by the solvent, increases during chain elongation. csic.esbachem.com

The compatibility of this compound with the chosen resin and the efficiency of its loading are important for maximizing the yield of the final peptide.

Monitoring Coupling Efficiency and Reaction Completion (e.g., Kaiser Test)

Monitoring the completion of each coupling and deprotection step is essential for a successful peptide synthesis. chempep.comiris-biotech.de Incomplete reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. iris-biotech.de

Kaiser Test : The Kaiser test is a widely used qualitative method for detecting the presence of free primary amines on the resin. csic.espeptide.com A positive result (an intense blue color) indicates an incomplete coupling reaction, necessitating a second coupling step. peptide.com However, the Kaiser test is not reliable for secondary amines like proline. peptide.com

Other Monitoring Methods : Other colorimetric tests, such as the isatin (B1672199) test or the chloranil (B122849) test, can be used for secondary amines. peptide.com Spectrophotometric monitoring of the release of the Fmoc group during deprotection can also be used to quantify reaction completion and resin loading. iris-biotech.de Real-time monitoring using techniques like refractive index measurements is also emerging as a powerful tool. csic.es

If a monitoring test indicates an incomplete coupling, a second coupling should be performed. peptide.com If unreacted amine remains, it should be "capped" with a reagent like acetic anhydride (B1165640) to prevent the formation of deletion peptides. peptide.com

Challenges Associated with D-Histidine Incorporation in SPPS

The incorporation of histidine, both L- and D-isomers, presents unique challenges in SPPS, with racemization being a primary concern.

Minimizing Racemization During Coupling

Histidine is particularly susceptible to racemization during the activation step of coupling. nih.govpeptide.comamazonaws.com This is attributed to the basicity of the imidazole (B134444) ring's π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to epimerization. nih.govamazonaws.compeptide.com

Role of Side-Chain Protection : Protecting the imidazole nitrogen is crucial to suppress racemization. peptide.compeptide.com The 4-methyltrityl (Mtt) group on this compound serves this purpose. peptide.com Other protecting groups like benzyloxymethyl (Bom) and 4-methoxybenzyloxymethyl (MBom) attached to the π-nitrogen are also very effective at suppressing racemization. peptide.comiris-biotech.de

Coupling Conditions : The choice of coupling method significantly impacts the extent of racemization.

Base-mediated coupling methods, especially with pre-activation and heating, can increase racemization. nih.govmesalabs.com

Using carbodiimide activation (e.g., DIC) with an additive like HOBt or OxymaPure helps to lower the pH and is a preferred method for minimizing racemization. bachem.comnih.gov

The use of weaker bases like 2,4,6-collidine instead of DIPEA is also recommended. mesalabs.com

Table 2: Strategies to Minimize Racemization of Histidine Derivatives

| Strategy | Description | Rationale | Reference |

|---|---|---|---|

| Side-Chain Protection | Use of protecting groups on the imidazole nitrogen, such as Mtt, Bom, or MBom. | Blocks the basicity of the π-nitrogen, preventing abstraction of the α-proton. | peptide.comiris-biotech.de |

| Coupling Reagent Choice | Employing reagents like DIC/HOBt or DEPBT. | Carbodiimide activation under acidic conditions or using racemization-resistant reagents minimizes epimerization. | bachem.comnih.gov |

| Base Selection | Using a weaker base like 2,4,6-collidine instead of stronger bases like DIPEA. | Reduces the base-mediated abstraction of the α-proton. | mesalabs.com |

| Avoid Pre-activation | Adding the coupling reagent directly to the mixture of amino acid and resin without a pre-activation step. | Minimizes the time the amino acid spends in a highly activated, racemization-prone state. | nih.gov |

Side-Reaction Mitigation During Chain Elongation

The incorporation of histidine into a growing peptide chain is often fraught with challenges, primarily the risk of racemization. The imidazole ring of histidine can catalyze the enolization of activated esters, leading to a loss of stereochemical integrity. nih.gov The use of a bulky and acid-labile protecting group on the imidazole side chain is a common strategy to mitigate this side reaction.

The Mtt group on this compound provides steric hindrance that helps to suppress racemization during the coupling step. nih.govpeptide.com This is particularly crucial when using base-mediated coupling methods, which are known to exacerbate racemization. nih.govsigmaaldrich.com Research has shown that while the use of Fmoc-His(Trt)-OH can lead to significant racemization, especially with pre-activation or at elevated temperatures, alternative protecting groups like Mtt can offer improved stereochemical purity. nih.govmesalabs.com For instance, studies comparing different protecting groups have highlighted that the choice of the side-chain protecting group significantly impacts the level of epimerization. nih.gov

Another significant side reaction during SPPS is the formation of aspartimide, especially in sequences containing aspartic acid. nih.goviris-biotech.de This occurs due to the repetitive exposure to the basic conditions required for Fmoc group removal. iris-biotech.dechempep.com While the Mtt group on histidine does not directly prevent aspartimide formation, its stability under these basic conditions ensures that the histidine residue itself is not contributing to further side reactions.

Furthermore, the Mtt group is considered orthogonal to the Fmoc protecting group, meaning it can be selectively removed without affecting the Fmoc group on the N-terminus or other acid-labile side-chain protecting groups like Boc or tBu. peptide.comnih.govaltabioscience.com This orthogonality is a cornerstone of modern Fmoc-SPPS, allowing for the synthesis of complex peptides with various modifications. altabioscience.comsigmaaldrich.com The Mtt group is typically removed using dilute trifluoroacetic acid (TFA), a condition that leaves the peptide attached to many common resins and other protecting groups intact. beilstein-journals.org This selective deprotection is valuable for the synthesis of branched or cyclic peptides. sigmaaldrich.com

However, it is important to note that the use of Mtt-protected amino acids is not without its own set of challenges. For example, studies on Fmoc-Dab(Mtt)-OH have shown that it can undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency. rsc.org While this specific issue relates to diaminobutyric acid, it highlights the importance of carefully selecting coupling reagents and conditions when working with Mtt-protected building blocks.

Here is a data table summarizing the impact of different protecting groups on histidine racemization:

| Histidine Derivative | Activation Conditions | Pre-activation Time | Racemization Level | Reference |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | 1% | nih.gov |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8% | nih.gov |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3% | nih.gov |

| Fmoc-His(Trt)-OH | Microwave (80°C) | - | 16.6% | nih.gov |

| Fmoc-His(MBom)-OH | Microwave (80°C) | - | 0.8% | nih.gov |

Automated Versus Manual SPPS Techniques Utilising this compound

The choice between automated and manual SPPS techniques for incorporating this compound depends on several factors, including the scale of the synthesis, the complexity of the peptide, and the specific requirements of the research. Both approaches have been successfully employed, and the Fmoc/t-Bu protecting group strategy, which includes the use of Mtt, is well-suited for both. nih.gov

Automated SPPS offers the advantage of high throughput and reproducibility, making it ideal for the synthesis of large numbers of peptides or long and complex sequences. nih.govaltabioscience.com Modern automated peptide synthesizers, including those with microwave assistance, can significantly reduce synthesis time. nih.gov The use of pre-weighed Fmoc-amino acids and standardized protocols minimizes human error and ensures consistency between batches. For the incorporation of this compound, automated systems can be programmed to perform the necessary coupling and deprotection steps with precise control over reaction times and reagent delivery. rsc.org This is particularly beneficial for preventing side reactions that are sensitive to prolonged reaction times, such as racemization. nih.gov

Manual SPPS , on the other hand, provides greater flexibility and is often preferred for small-scale synthesis, optimization of coupling conditions, and the incorporation of unusual or expensive building blocks like this compound. rsc.orgnih.gov Manual synthesis allows for real-time monitoring of the reaction progress through colorimetric tests like the ninhydrin (B49086) test, ensuring complete coupling at each step. rsc.org This hands-on approach can be critical when dealing with "difficult" sequences where standard automated protocols might fail. For instance, if a poor coupling efficiency is observed with this compound, a researcher performing manual synthesis can immediately opt for a different coupling reagent or repeat the coupling step. rsc.org Furthermore, the selective removal of the Mtt group to allow for side-chain modification is often performed manually to ensure complete and specific deprotection. rsc.org

Research often employs a hybrid approach, where the bulk of the peptide chain is assembled using an automated synthesizer, and specific modifications, such as the manual coupling of a sensitive residue like this compound or the selective deprotection of the Mtt group, are performed manually. rsc.org This strategy combines the efficiency of automation with the precision of manual intervention.

The following table compares the key features of automated and manual SPPS for the utilization of this compound:

| Feature | Automated SPPS | Manual SPPS |

| Throughput | High | Low |

| Reproducibility | High | Operator-dependent |

| Flexibility | Lower | High |

| Cost per peptide (large scale) | Lower | Higher |

| Suitability for optimization | Limited | Excellent |

| Monitoring | Indirect (e.g., UV) | Direct (e.g., Ninhydrin test) |

| Handling of difficult sequences | May require protocol optimization | Allows for on-the-fly adjustments |

Advanced Protection and Deprotection Strategies Utilizing Fmoc D His Mtt Oh

Orthogonal Deprotection of Fmoc and Mtt Groups

The key advantage of Fmoc-D-His(Mtt)-OH lies in the differential lability of its two protecting groups, which allows for their selective removal under distinct chemical conditions. This orthogonal protection scheme is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the synthesis of intricate peptide structures, including branched and cyclic peptides. iris-biotech.deresearchgate.netbiosynth.com

Selective Cleavage of the Fmoc Group (Base-Labile)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. genscript.comwikipedia.org Its popularity stems from its stability under acidic conditions and its facile removal by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). genscript.comwikipedia.orgpublish.csiro.au

The deprotection mechanism involves the abstraction of an acidic proton on the fluorene (B118485) ring system by the base, which initiates a β-elimination reaction. publish.csiro.auresearchgate.net This process liberates the free amine of the amino acid, which can then participate in the subsequent coupling reaction, and a dibenzofulvene byproduct that forms a stable adduct with the amine base. wikipedia.orgresearchgate.net The mild, non-hydrolytic conditions required for Fmoc removal ensure the integrity of most other protecting groups and the growing peptide chain. wikipedia.orgpublish.csiro.au

Common Reagents for Fmoc Deprotection:

20% Piperidine in DMF wikipedia.org

50% Morpholine in DMF chimia.ch

The reaction is typically rapid, with a half-life of the Fmoc group in 20% piperidine in DMF being approximately 6 seconds. wikipedia.org This efficiency allows for quick and effective deprotection cycles during automated solid-phase peptide synthesis.

Selective Cleavage of the Mtt Group (Acid-Labile)

The 4-methyltrityl (Mtt) group is an acid-labile protecting group used to mask the side-chain imidazole (B134444) of histidine. peptide.comadvancedchemtech.com Its sensitivity to acid allows for its selective removal while the peptide is still attached to the solid support, a critical step for on-resin modifications. researchgate.netpeptide.com

The Mtt group can be selectively cleaved under very mild acidic conditions, most commonly using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). advancedchemtech.compeptide.com Concentrations of TFA as low as 1-2% are often sufficient to effect complete removal of the Mtt group. peptide.comug.edu.pl The inclusion of a scavenger, such as triisopropylsilane (B1312306) (TIS), is recommended to quench the reactive trityl cations generated during cleavage and prevent their reattachment to other nucleophilic residues in the peptide, such as tryptophan. researchgate.netpeptide.com

The progress of the deprotection can often be monitored visually, as the release of the methyltrityl cation produces an intense yellow color in the DCM/TFA solution. researchgate.net The reaction is repeated until the solution remains colorless, indicating complete cleavage. researchgate.net Other reported conditions for Mtt removal include mixtures of acetic acid, trifluoroethanol (TFE), and DCM, or solutions of hexafluoroisopropanol (HFIP). researchgate.netpeptide.com

Table 1: Conditions for Selective Mtt Deprotection

| Reagent | Concentration | Solvent | Scavenger | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 1-2% | Dichloromethane (DCM) | Triisopropylsilane (TIS) | peptide.com |

| Acetic Acid/Trifluoroethanol/DCM | 1:2:7 (v/v/v) | - | - | researchgate.net |

The use of mild acidic conditions for Mtt deprotection is crucial to avoid the premature cleavage of other acid-labile protecting groups commonly used in Fmoc-based SPPS, such as tert-butyl (tBu) or trityl (Trt) groups protecting other side chains, or the acid-sensitive linkers that attach the peptide to the resin. iris-biotech.deresearchgate.net While Mtt is significantly more acid-labile than Trt, prolonged or repeated treatments with dilute TFA can lead to some degree of cleavage of these more stable groups. ug.edu.plsigmaaldrich.comresearchgate.net Therefore, careful optimization of the deprotection conditions is often necessary to achieve high selectivity. researchgate.net The choice of resin can also influence the outcome, as Mtt cleavage on very acid-labile resins may result in premature release of the peptide. researchgate.net

Mild Acidic Conditions for Mtt Removal (e.g., Dilute TFA)

Comparative Analysis with Other Histidine Protecting Groups

The choice of a side-chain protecting group for histidine is a critical decision in peptide synthesis, as histidine's imidazole side chain can be a source of side reactions and racemization. peptide.comcore.ac.uk The Mtt group is one of several trityl-based protecting groups available for this purpose.

Unprotected Histidine Approaches in SPPS

The use of side-chain unprotected histidine in Solid-Phase Peptide Synthesis (SPPS) represents a "minimal protection" strategy, driven by goals of improving atom economy and process sustainability. rsc.orgcpcscientific.com By avoiding the addition and subsequent removal of a side-chain protecting group, this approach simplifies the synthetic process and reduces chemical waste. rsc.orgcpcscientific.com However, incorporating histidine without side-chain protection is not without significant challenges, primarily revolving around the reactivity of the imidazole ring. core.ac.uk

The imidazole side-chain of histidine contains two nitrogen atoms, N-tau (τ) and N-pi (π), which are nucleophilic. rsc.orgacs.org This inherent reactivity can lead to several undesirable side reactions during peptide synthesis.

Key Challenges with Unprotected Histidine:

Racemization: Histidine is highly susceptible to racemization during the coupling step. peptide.comnih.gov The unprotected imidazole ring, specifically the N-pi nitrogen, can catalyze the enolization of the activated carboxylic acid, leading to a loss of chiral purity. peptide.comnih.gov This results in a mixture of D- and L-histidine-containing peptides, which can be difficult to separate and can have significant implications for the final peptide's biological activity. researchgate.net Studies have shown that even with advanced coupling reagents, some degree of racemization can occur. For instance, the use of Fmoc-His-OH with DIC/Oxyma Pure was found to generate about 2.5% of the D-His epimer. rsc.orgrsc.org

Side-Chain Acylation: The nucleophilic imidazole nitrogen can react with the activated carboxyl group of the incoming amino acid. core.ac.ukpeptide.com This leads to the formation of a transient acyl-imidazole intermediate. While this intermediate is typically reactive and the acyl group can be removed in the subsequent coupling step, it effectively consumes a portion of the activated amino acid, necessitating the use of excess reagents to drive the desired peptide bond formation to completion. peptide.com

Despite these drawbacks, recent advancements have focused on optimizing conditions to allow for the successful use of unprotected histidine. Strategies include the use of specific coupling reagents that can minimize side reactions. For example, benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP) has been identified as an efficient coupling additive for incorporating unprotected Fmoc-His-OH. rsc.orgrsc.org The development of green chemistry protocols has also renewed interest in minimal protection strategies, with combinations like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) showing promise for using side-chain free histidine in more environmentally friendly solvent systems. rsc.orgrsc.org

The decision to use an unprotected histidine approach is a trade-off between a simplified, more atom-economical synthesis and the increased risk of side reactions that can compromise the purity and yield of the final peptide.

Methodological Considerations and Challenges in Peptide Elongation

Impact of Fmoc-D-His(Mtt)-OH on Peptide Chain Steric Hindrance

The incorporation of this compound into a growing peptide chain introduces significant steric bulk, a factor that can impede the efficiency of subsequent coupling reactions. beilstein-journals.org The Mtt group, a member of the trityl-based protecting groups, is considerably larger than other protecting groups like the trityl (Trt) group itself. peptide.compeptide.com This steric hindrance is a critical determinant in the kinetics of peptide bond formation, influencing the accessibility of the N-terminal amine for acylation by the incoming activated amino acid. chempep.com

The magnitude of steric hindrance is influenced by several factors:

The nature of the adjacent amino acid residues: The steric bulk of the neighboring residues' side chains can either exacerbate or mitigate the hindrance posed by the Mtt group.

The coupling reagents employed: The choice of activating agents and additives can influence the reactivity of the incoming amino acid and its ability to overcome the steric barrier. chempep.com

The solid support: The type of resin used in SPPS can also play a role, with some resins being more prone to aggregation, which can be worsened by bulky residues. csic.es

Research has shown that the introduction of bulky protecting groups can necessitate modified coupling protocols to ensure complete and efficient reactions. peptide.com For instance, extended coupling times or the use of more potent activating reagents might be required to overcome the steric hindrance presented by the Mtt group on the D-histidine side chain.

Influence on Peptide Elongation Efficiency and Purity Profiles

Furthermore, the conditions required to overcome steric hindrance, such as prolonged reaction times or the use of highly reactive coupling agents, can sometimes lead to side reactions. One significant concern with histidine derivatives is racemization, the conversion of the D-amino acid to its L-enantiomer. While the Mtt group is attached to the imidazole (B134444) side chain, the choice of coupling conditions can still influence the stereochemical integrity of the chiral center. peptide.com

The purity profile of a crude peptide containing a D-His(Mtt) residue is a direct reflection of the success of the coupling and deprotection steps. The presence of deletion sequences, products of incomplete coupling, and potential diastereomeric impurities resulting from racemization can complicate the purification process, making it more time-consuming and resource-intensive. researchgate.net

Strategies for Difficult Sequences Incorporating this compound

Synthesizing peptides with "difficult sequences," characterized by steric hindrance, aggregation-prone regions, or repetitive residues, requires specialized strategies, particularly when incorporating bulky building blocks like this compound. Several approaches can be employed to enhance the success of such syntheses:

Optimization of Coupling Conditions: This is often the first line of defense. It can involve:

Choice of Coupling Reagents: Utilizing highly efficient coupling reagents such as phosphonium-based (e.g., PyBOP) or iminium-based (e.g., HBTU) reagents can help drive the reaction to completion. ub.edu The use of additives like OxymaPure can also enhance coupling efficiency and reduce side reactions. nih.govcsic.es

Extended Coupling Times and Double Coupling: For particularly stubborn couplings, extending the reaction time or performing a second coupling step can improve the yield of the desired product. ub.edu

Use of Backbone Protecting Groups: To mitigate interchain hydrogen bonding that leads to peptide aggregation, backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can be introduced at strategic positions in the peptide sequence. chempep.com

Microwave-Assisted SPPS: The application of microwave energy can accelerate both the coupling and deprotection steps in SPPS. beilstein-journals.org This can be particularly beneficial for overcoming the steric hindrance associated with bulky residues like D-His(Mtt).

Strategic Placement within the Peptide Sequence: When possible, designing the peptide sequence to avoid placing the bulky D-His(Mtt) residue adjacent to other sterically demanding amino acids can be advantageous.

A study on the synthesis of a peptide containing a lysine (B10760008) residue protected with the Mtt group demonstrated the need for repeated treatments with a dilute acid solution to ensure complete deprotection, highlighting the stability of this protecting group and the need for optimized protocols. ub.edu

Considerations for Atom Economy and Green Chemistry in Synthetic Protocols

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. nih.govunibo.it The use of this compound, and protected amino acids in general, presents several challenges from a green chemistry perspective, particularly concerning atom economy.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org In SPPS, the use of protecting groups significantly lowers the atom economy because these groups are ultimately removed and discarded as waste. nih.govrsc.org The large molecular weight of the Fmoc and Mtt groups contributes substantially to this reduction in atom economy. For instance, the incorporation of a trityl (Trt) protected histidine can cause the atom economy to drop from 36% to 22%. researchgate.netrsc.org

Green Chemistry Considerations:

Solvent Usage: SPPS is notoriously solvent-intensive due to the numerous washing steps required after each coupling and deprotection cycle. nih.govpeptide.com While strategies are being developed to reduce solvent consumption, the synthesis of difficult sequences often requires more extensive washing to remove excess reagents and byproducts.

Waste Generation: The protecting groups themselves, along with the reagents used for their removal (e.g., trifluoroacetic acid for the Mtt group), contribute to the chemical waste generated during the synthesis. researchgate.net

Minimal-Protection Strategies: To address these concerns, minimal-protection SPPS (MP-SPPS) strategies are being explored. researchgate.netresearchgate.net These approaches aim to use amino acids with unprotected or minimally protected side chains where possible. While challenging for reactive side chains like that of histidine, the development of such protocols is a key goal in making peptide synthesis more sustainable. rsc.org The reintroduction of Fmoc-His(Mtt)-OH in some minimal-protection strategies highlights the ongoing search for a balance between synthetic efficiency and green chemistry principles. researchgate.netunibo.it

The following table summarizes the key methodological considerations when using this compound:

| Consideration | Impact of this compound | Mitigation Strategies |

| Steric Hindrance | The bulky Mtt group can slow down or prevent complete coupling reactions. beilstein-journals.org | Use of potent coupling reagents, extended reaction times, microwave assistance. beilstein-journals.orgpeptide.comub.edu |

| Elongation Efficiency | Incomplete couplings can lead to deletion sequences. hilarispublisher.com | Optimized coupling protocols, double coupling. ub.edu |

| Purity Profile | Potential for deletion and diastereomeric impurities. peptide.comresearchgate.net | Careful selection of coupling conditions to minimize side reactions. |

| Difficult Sequences | Can exacerbate aggregation and steric issues. | Backbone protection, strategic sequence design, microwave SPPS. beilstein-journals.orgchempep.com |

| Atom Economy | High molecular weight protecting groups lead to poor atom economy. nih.govrsc.org | Development of minimal-protection strategies. researchgate.netresearchgate.net |

| Green Chemistry | Contributes to solvent use and chemical waste. nih.govresearchgate.net | In-situ Fmoc removal protocols, exploration of greener solvents. peptide.com |

Integration into Complex Biomolecule Synthesis

Synthesis of D-Histidine-Containing Peptidomimetics

Fmoc-D-His(Mtt)-OH is instrumental in the synthesis of D-histidine-containing peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability against enzymatic degradation. The incorporation of a D-amino acid like D-histidine can significantly alter the conformational properties of a peptide, often leading to improved biological activity.

The Mtt protecting group on the imidazole (B134444) side chain of D-histidine is crucial for this process. It can be selectively cleaved using dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This orthogonality allows for the modification of the histidine side chain while the peptide is still attached to the solid support, a key step in creating diverse peptidomimetics. For instance, this strategy is employed in the development of novel therapeutic agents and research tools.

Preparation of Cyclic and Branched Peptides via Side-Chain Derivatization

The selective deprotection of the Mtt group of this compound is a cornerstone for the synthesis of cyclic and branched peptides. Once the Mtt group is removed, the exposed imidazole nitrogen can be used as a handle for further chemical modifications.

For branched peptides, a new peptide chain can be initiated from the D-histidine side chain. sigmaaldrich-jp.com In the synthesis of cyclic peptides, the deprotected side chain can be linked to another part of the peptide, such as the N-terminus or another side chain, to form a cyclic structure. This cyclization can enhance the peptide's conformational rigidity, receptor-binding affinity, and stability. The use of this compound provides a reliable method for achieving site-specific derivatization necessary for these complex architectures. iris-biotech.de

Role in the Construction of Functionalized Peptides for Bioconjugation Research

In the field of bioconjugation, peptides are often chemically linked to other molecules like drugs, fluorescent dyes, or polymers to create novel biomaterials with specific functions. This compound plays a significant role in this area by enabling the site-specific introduction of functionalities for conjugation. chemimpex.com

After the selective removal of the Mtt group, the imidazole side chain of D-histidine can be modified to introduce a reactive group, such as an azide (B81097) or an alkyne for "click" chemistry, or a maleimide (B117702) for reaction with thiols. This allows for the precise attachment of other molecules to the peptide. For example, this methodology has been used to synthesize ligand-targeted fluorescently-labeled chelating peptide conjugates for potential use in medical imaging and therapy. beilstein-journals.org

Application in the Methodological Development of Protein Engineering Tools

The principles of orthogonal protection and selective deprotection, exemplified by the use of this compound, are fundamental to the development of new tools and methodologies in protein engineering. google.com The ability to introduce specific modifications at defined positions within a peptide chain is crucial for studying protein structure and function, as well as for creating proteins with novel properties.

The use of amino acid derivatives with orthogonal protecting groups like Mtt allows researchers to explore a wider range of chemical modifications, leading to the development of innovative techniques for protein synthesis and engineering. google.com For instance, the synthesis of peptides containing unnatural amino acids or post-translational modifications often relies on such strategies.

Synthesis of Histidine-Rich Peptides for Specific Research Applications

Histidine-rich peptides are of significant interest in various research areas due to the unique properties of the imidazole side chain of histidine. These peptides are involved in metal ion binding, catalysis, and can act as proton sponges, which is useful for drug and gene delivery systems. pnas.org

The synthesis of these peptides, particularly those containing D-histidine, can be challenging due to potential side reactions and racemization. rsc.orgresearchgate.net The use of a robust protecting group like Mtt for the imidazole side chain, as in this compound, helps to minimize these issues and ensures the efficient synthesis of well-defined histidine-rich peptides. rsc.org These peptides have been investigated for their antimicrobial properties and their ability to deliver DNA into mammalian cells. pnas.org

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Intermediate and Final Peptide Analysis

Chromatography is an indispensable tool in peptide chemistry for both the analysis of reaction mixtures and the purification of target compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. The separation is typically achieved on a C18 column. rsc.org The mobile phase often consists of a gradient of acetonitrile (B52724) in water, with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.orgrsc.org Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc protecting group has a strong absorbance, which is useful for spectrophotometrically monitoring coupling and deprotection steps. google.compublish.csiro.au For instance, elution of analytes can be monitored at wavelengths such as 220 nm, 254 nm, or 262 nm. phenomenex.comrsc.orggoogle.com

The chiral purity of Fmoc-D-His(Mtt)-OH can be assessed using chiral stationary phases (CSPs). Polysaccharide-based CSPs have been successfully employed for the chiral separation of various Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com The choice of mobile phase, including organic modifiers like acetonitrile and acidic additives like TFA, is crucial for achieving successful chiral separations. phenomenex.com

Table 1: Example HPLC Conditions for Purity Assessment

| Parameter | Condition | Source |

| Column | Vydac C18 (4.6 mm x 150 mm; 5 µm) | rsc.org |

| Mobile Phase | Gradient of acetonitrile in 0.1% aqueous TFA | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.orgrsc.org |

| Detection | UV at 220 nm, 254 nm, or 262 nm | phenomenex.comrsc.orggoogle.com |

| Injection Volume | 5-10 µL | phenomenex.comrsc.org |

| Temperature | Ambient | phenomenex.com |

Preparative Chromatography for Purification

Following synthesis and cleavage from the solid support, crude peptides containing the D-His(Mtt) residue are often purified using preparative reversed-phase HPLC. This technique allows for the isolation of the desired peptide from a mixture of deletion sequences, incompletely deprotected peptides, and other byproducts. chapman.edu

Similar to analytical HPLC, preparative chromatography typically utilizes C18 columns, but with larger dimensions to accommodate higher sample loads. rsc.orgchapman.edu The mobile phase composition is also analogous, often a gradient of acetonitrile in water with 0.1% TFA. rsc.orgchapman.edu The fractions are collected and monitored by analytical HPLC and mass spectrometry to identify those containing the pure product, which are then pooled and lyophilized. rsc.org

Table 2: Example Preparative HPLC Conditions

| Parameter | Condition | Source |

| Column | Vydac C18 (50 mm x 250 mm; 10 µm) | rsc.org |

| Mobile Phase | Gradient of acetonitrile in 0.1% aqueous TFA (e.g., 5-65% over 60 min) | rsc.orgchapman.edu |

| Flow Rate | 12.0 mL/min to 100 mL/min | rsc.orgchapman.edu |

| Detection | UV at 220 nm | chapman.edu |

Spectroscopic Methods for Structural Elucidation During Synthesis

Spectroscopic techniques are vital for confirming the chemical structure of synthetic intermediates and the final peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Synthetic Intermediates

In the ¹H NMR spectrum of a protected histidine derivative, characteristic signals for the imidazole (B134444) ring protons, the α-proton, and the protons of the protecting groups (Fmoc and Mtt) would be expected. rsc.orgmdpi.com For example, in a related protected histidine, the imidazole protons appear as singlets in the aromatic region. rsc.org Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. rsc.orgnih.govchemicalbook.com The chemical shifts are reported in parts per million (ppm) relative to a standard, and deuterated solvents like CDCl₃, DMSO-d₆, or CD₃OD are used. rsc.orgrsc.org

NMR can also be used to study the interactions between the amino acid and coupling reagents during peptide synthesis. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of the synthesized peptides and intermediates. uci.edu Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing peptides, providing the mass-to-charge ratio (m/z) of the molecular ions. rsc.org

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. rsc.org For instance, the observed mass from an ESI-MS spectrum of a protected decapeptide was found to be in agreement with its theoretical mass. rsc.org This confirmation is crucial at various stages of the synthesis to ensure that the correct peptide chain is being assembled.

Quantitative Analysis of Coupling and Deprotection Yields

The efficiency of the coupling and deprotection steps in SPPS is critical for the successful synthesis of the target peptide. Several methods are available for the quantitative analysis of these reaction yields.

A common method for monitoring Fmoc deprotection is to measure the UV absorbance of the dibenzofulvene-piperidine adduct that is released into the deprotection solution. The fluorenyl group has a strong UV absorbance, allowing for spectrophotometric monitoring. publish.csiro.au

HPLC can also be a valuable tool for monitoring the progress of both coupling and deprotection reactions. thermofisher.com By analyzing a small sample of the resin-bound peptide after a coupling step, one can assess the disappearance of the free amine and the appearance of the coupled product. Similarly, the efficiency of the removal of side-chain protecting groups can be monitored over time by observing the disappearance of the protected peptide peak and the appearance of the deprotected peptide peak in the HPLC chromatogram. thermofisher.comsigmaaldrich.com It is important to note that a direct correlation between peak areas and concentration may not always be possible due to differences in extinction coefficients between the protected and unprotected forms. thermofisher.com

Innovations and Future Directions in Fmoc D His Mtt Oh Utilisation

Development of Novel Reagents and Conditions for Enhanced Synthesis Efficiency

Recent research has focused on developing new reagents and optimizing reaction conditions to boost the efficiency of peptide synthesis incorporating Fmoc-D-His(Mtt)-OH. While the Mtt (methyltrityl) group is favored for its high acid lability, allowing for selective deprotection without affecting other acid-sensitive protecting groups, its application is not without challenges.

One area of innovation involves the exploration of alternative coupling reagents to minimize side reactions and improve yields. For instance, the use of Oxyma Pure and N,N'-diisopropylcarbodiimide (DIC) has been investigated as a non-explosive and efficient alternative to traditional reagents like HOBt. acs.org These newer reagents have shown promise in reducing racemization of the histidine residue during coupling, a common issue that can compromise the purity and biological activity of the final peptide.

Furthermore, modifications to the Mtt protecting group itself are being explored. While this compound is widely used, derivatives with altered steric and electronic properties could offer advantages in specific synthetic contexts. For example, the 4-methoxytrityl (Mmt) group, a close relative of Mtt, is noted for its even milder removal conditions, which can be beneficial when working with particularly sensitive peptide sequences. acs.org

Researchers are also investigating the impact of solvent systems on coupling efficiency. Greener solvent alternatives to dimethylformamide (DMF) are being explored to enhance the sustainability of the synthesis process without compromising reaction kinetics. rsc.orgunibo.it

Applications in Minimal-Protection SPPS Strategies

Minimal-protection solid-phase peptide synthesis (SPPS) is a burgeoning area of research aimed at reducing the number of protecting groups used during synthesis. scribd.comresearchgate.net This approach offers several advantages, including improved atom economy, reduced chemical waste, and simplified purification procedures. unibo.itresearchgate.net

This compound is a key enabler of minimal-protection strategies. scribd.com Its orthogonal nature allows for the selective deprotection of the histidine side chain while other amino acids in the sequence may remain unprotected or utilize protecting groups with different lability. For example, a strategy could involve using this compound in combination with other amino acids that have unprotected hydroxyl or even guanidinium (B1211019) groups.

A notable application of this strategy is in the synthesis of peptides where side-chain modifications are required at specific histidine residues. By selectively removing the Mtt group, the imidazole (B134444) side chain can be exposed for further chemical manipulation, such as alkylation or the attachment of reporter molecules, while the rest of the peptide remains protected on the solid support.

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The demand for synthetic peptides in drug discovery, proteomics, and materials science has driven the development of automated and high-throughput synthesis platforms. springernature.comnih.gov These systems enable the rapid and parallel synthesis of large numbers of peptides, facilitating screening and optimization studies.

The properties of this compound make it well-suited for integration into these automated workflows. nih.gov The reliability of the Fmoc deprotection step, which can be monitored in real-time using UV spectroscopy, allows for precise control over the synthesis cycles. mesalabs.com Furthermore, the selective and clean removal of the Mtt group under mild acidic conditions is compatible with the automated liquid handling systems used in modern synthesizers.

The use of pre-weighed building blocks, including this compound, in specialized cartridges further streamlines the automated synthesis process. This "plug-and-play" approach minimizes the potential for human error and ensures consistent and reproducible results across multiple synthesis runs.

High-throughput synthesis often involves the preparation of peptide libraries, where variations in the amino acid sequence are systematically explored. The orthogonal nature of this compound is particularly advantageous in this context, allowing for the site-specific modification of histidine residues within a library of peptides, thereby expanding the chemical diversity that can be explored.

Exploration of Sustainable Synthetic Routes for this compound-Containing Peptides

The principles of green chemistry are increasingly being applied to peptide synthesis to minimize the environmental impact of these processes. unibo.it This includes the use of less hazardous solvents, the reduction of waste, and the development of more atom-economical reactions.

The synthesis of peptides containing this compound is an active area of green chemistry research. One key focus is the replacement of traditional solvents like DMF and dichloromethane (B109758) (DCM) with more sustainable alternatives. rsc.orgunibo.it Recent studies have shown promising results with binary solvent systems that are less toxic and more biodegradable. rsc.org

The development of enzymatic methods for peptide ligation is another promising avenue for sustainable synthesis. While still in the early stages of development for complex peptides, these biocatalytic approaches could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis in the future.

Furthermore, improving the atom economy of the synthesis is a central goal of green peptide chemistry. unibo.it Minimal-protection strategies, as discussed earlier, play a crucial role in this by eliminating the need for certain protecting groups, thereby reducing the amount of chemical waste generated per peptide synthesized. unibo.itresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended to assess the purity and enantiomeric integrity of Fmoc-D-His(Mtt)-OH?

- Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a chiral stationary phase, such as Chiral MX(2)-RH, and a mobile phase of acetonitrile-water-acetic acid (500:500:1 v/v) for baseline separation of D- and L-enantiomers. Detection at 220 nm ensures optimal sensitivity due to strong UV absorption of the Fmoc group. Validate the method with parameters including linearity (0.15–2.93 µg/mL, r = 0.9999), precision (RSD <1.1%), and recovery (95–100%) .

Q. How should this compound be stored to maintain stability during peptide synthesis workflows?

- Methodology : Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Prior to use, dissolve in DMSO or acetonitrile (optimize solubility via heating to 37°C and sonication). Avoid repeated freeze-thaw cycles, as this can compromise the Mtt protecting group’s integrity .

Q. What steps ensure accurate quantification of trace enantiomeric impurities (e.g., L-isomer) in this compound batches?

- Methodology : Employ area normalization in HPLC analysis when enantiomer reference standards are unavailable. Validate with a system suitability test: resolution ≥2.95 between D- and L-forms, theoretical plates >3,600, and tailing factor <1.1. Use LOQ (0.15 µg/mL) and LOD (0.049 µg/mL) thresholds to confirm sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity values between HPLC, NMR, and mass spectrometry (MS)?

- Methodology : Cross-validate using orthogonal techniques:

- HPLC : Quantifies enantiomeric and chemical purity via chiral separation.

- NMR : Detects structural anomalies (e.g., incomplete Mtt protection) via characteristic imidazole proton shifts.

- MS : Confirms molecular weight (e.g., m/z 624.74 for this compound) and identifies side products (e.g., deprotected intermediates).

Discrepancies often arise from solvent impurities or column matrix interactions; use standardized controls and replicate analyses .

Q. What experimental adjustments optimize the deprotection of Mtt groups in solid-phase peptide synthesis (SPPS)?

- Methodology : The Mtt group is selectively cleaved under mild acidic conditions (1% TFA in DCM). To minimize premature deprotection:

- Monitor reaction kinetics via real-time HPLC to avoid overexposure.

- Compare with Trt-protected analogs (e.g., Fmoc-D-His(Trt)-OH), which require stronger acids (e.g., 95% TFA), highlighting Mtt’s acid lability .

Q. How do mobile phase modifications improve chiral resolution in RP-HPLC for this compound?

- Methodology : Adjust the acetonitrile-to-water ratio (e.g., 480:520 to 520:480) and add acetic acid (0.1–1%) to enhance peak symmetry. For challenging separations, test alternative ion-pairing agents (e.g., 0.1% TFA) or gradient elution. Validate robustness under varied flow rates (0.7–0.9 mL/min) and column temperatures (28–32°C) .

Methodological Considerations for Data Interpretation

Q. Why might area normalization yield comparable accuracy to external standardization in enantiomer quantification?

- Rationale : Area normalization assumes proportional detector response for all components, validated here by matching results from external standards (RSD <1%). This approach is advantageous when impurities lack reference materials and simplifies workflows in high-throughput labs .

Q. How can researchers address low recovery rates during spiked sample analysis of this compound?

- Troubleshooting :

- Verify solubility of spiked standards in the matrix (e.g., use co-solvents like DMSO).

- Check for adsorption losses on glassware by pre-siliconizing surfaces.

- Re-optimize extraction protocols (e.g., sonication time, centrifugation speed) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.